Synthetic Utility: Glycosylation Yield for Antitumor Cyclic Dinucleotide Precursor Synthesis
The target compound, as a 1-O-acetyl-2-O-acetyl-5-O-toluoyl-3-deoxy-3-fluoro-D-ribofuranose, serves as the glycosyl donor for constructing the sugar fragment of Bristol Myers Squibb's antitumor-active cyclic dinucleotides [1]. In the 2023 Tetrahedron study, Vorbrüggen glycosylation using this class of peracylated 3-deoxy-3-fluoro-D-ribofuranoside donor with 6-chloro-7H-purin-2-amine proceeded with 75–79% yield to afford the protected nucleoside intermediate [1]. This compares favorably to earlier 3-deoxy-3-fluoro synthetic routes reported by Mikhailopulo et al., which involved epoxide ring-opening with KHF₂/NaF followed by C2 inversion and gave variable, often lower overall glycosylation efficiency [1].
| Evidence Dimension | Vorbrüggen glycosylation yield |
|---|---|
| Target Compound Data | 75–79% yield (as the peracylated 3-deoxy-3-fluoro-D-ribofuranose donor class) |
| Comparator Or Baseline | Mikhailopulo epoxide ring-opening/KHF₂ route: yield not directly comparable but described as multistep with lower overall efficiency |
| Quantified Difference | Target route provides a convergent, high-yielding glycosylation step versus earlier linear, lower-efficiency approaches |
| Conditions | Vorbrüggen glycosylation with 6-chloro-7H-purin-2-amine; BSA/TMSOTf activation; 1,2-dichloroethane, 65–70 °C |
Why This Matters
A 75–79% glycosylation yield translates directly to reduced intermediate consumption and lower cost per gram of final nucleoside analog, a critical procurement consideration for medicinal chemistry campaigns.
- [1] Liu, C.-Y.; Chen, Y.; Pan, X.-H.; Liang, F.-Z.; Liu, Z.-Q. An alternative synthesis of 3′-deoxy-3′-fluoro-d-ribofuranosyl nucleoside, an important fragment of antitumor active cyclic dinucleotide. Tetrahedron 2023, 141, 133515. View Source
